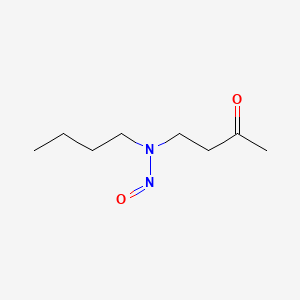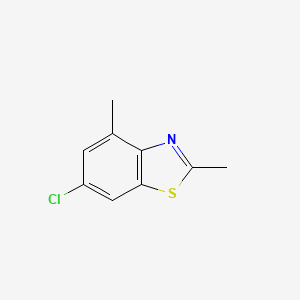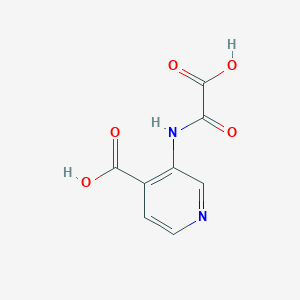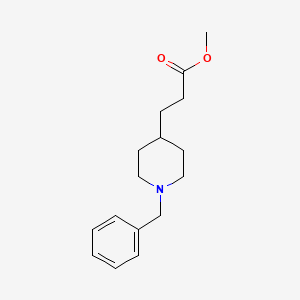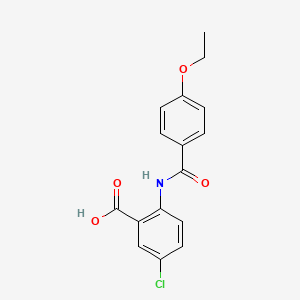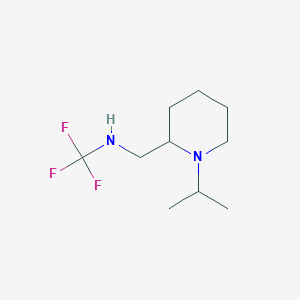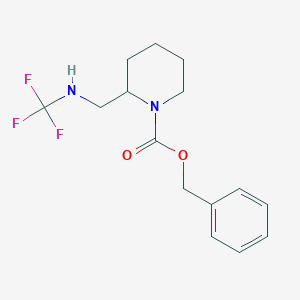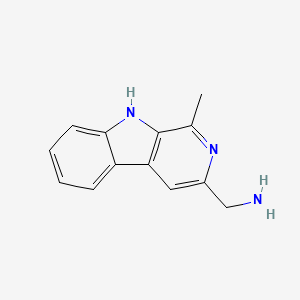
3-Aminomethyl harmane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminomethyl harmane is a derivative of harmane, a β-carboline alkaloid. Harmane and its derivatives are known for their diverse biological activities, including neuroprotective, antitumor, and antiviral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl harmane typically involves the modification of harmane. One common method is the thermolysis of substituted 4-aryl-3-azidopyridines . This process involves heating the azidopyridines to induce the formation of the desired β-carboline structure.
Industrial Production Methods: Industrial production of this compound may involve optimizing the thermolysis process to increase yield and purity. This can include the use of specific catalysts and controlled reaction conditions to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminomethyl harmane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
3-Aminomethyl harmane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other β-carboline derivatives.
Biology: The compound’s ability to interact with DNA and proteins makes it valuable for studying cellular processes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Aminomethyl harmane involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation. For example, it may inhibit tyrosine kinase activity, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
Harmane: The parent compound, known for its neurotoxic and tremor-inducing effects.
Harmine: A β-carboline alkaloid with potent antitumor and neuroprotective properties.
Harmaline: Another derivative with similar biological activities.
Uniqueness: 3-Aminomethyl harmane stands out due to its specific modifications, which can enhance its biological activity and reduce toxicity compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
63885-91-6 |
|---|---|
Molekularformel |
C13H13N3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methanamine |
InChI |
InChI=1S/C13H13N3/c1-8-13-11(6-9(7-14)15-8)10-4-2-3-5-12(10)16-13/h2-6,16H,7,14H2,1H3 |
InChI-Schlüssel |
HEFWTWTYTSSMBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC2=C1NC3=CC=CC=C32)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,4R,5R,6aS)-5-[(Oxan-2-yl)oxy]-4-{(1E,3S)-3-[(oxan-2-yl)oxy]oct-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13955083.png)
![1,2,3,4,5,7,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B13955093.png)
![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13955095.png)
![11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one](/img/structure/B13955096.png)

